molecular formula C13H7BrClFO2 B2782031 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde CAS No. 1272148-05-6

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde

Cat. No.: B2782031
CAS No.: 1272148-05-6
M. Wt: 329.55
InChI Key: HLJURVDYXDVHIN-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde is a halogenated aromatic aldehyde featuring a benzaldehyde core substituted with bromine at the 4-position and a phenoxy group at the 2-position. The phenoxy group itself is further substituted with chlorine and fluorine at the 3- and 4-positions, respectively. This compound’s structural complexity, characterized by multiple electron-withdrawing halogen substituents, renders it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the development of bioactive molecules.

Properties

IUPAC Name

4-bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-12(16)11(15)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJURVDYXDVHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-chloro-4-fluorophenol in the presence of a base such as potassium carbonate.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

    Major Products: The major products formed depend on the specific reaction. For example, oxidation yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a precursor for the development of various biologically active molecules. For instance, its derivatives have been studied for their potential use in developing anti-inflammatory and anticancer agents.

  • Case Study: Anticancer Agents
    Research has demonstrated that modifications to the benzaldehyde structure can lead to compounds with enhanced anticancer activity. For example, derivatives synthesized from 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential in drug development .

Agrochemical Applications

Another significant application lies in the field of agrochemicals. The compound has been explored as a building block for the synthesis of insecticides and herbicides.

  • Case Study: Pyrethroid-like Insecticides
    The compound has been utilized in the synthesis of pyrethroid-like insecticides, which are known for their effectiveness in pest control. The synthetic pathways often involve reactions that incorporate the bromine and fluorine substituents to enhance the biological activity of the resultant compounds .

Material Science

In material science, 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde is being investigated for its properties as a functional material.

  • Case Study: Organic Light Emitting Diodes (OLEDs)
    Recent studies have shown that derivatives of this compound can be used in the fabrication of OLEDs. The incorporation of halogenated phenoxy groups improves the electronic properties, leading to better performance in light-emitting applications .

Chemical Reactions and Catalysis

The compound also finds application in various chemical reactions as a reactant or catalyst.

  • Example: Cross-Coupling Reactions
    Its reactivity allows it to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is particularly valuable in synthesizing complex organic molecules .

Environmental Chemistry

Lastly, there is growing interest in the environmental applications of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde.

  • Case Study: Environmental Monitoring
    The compound can serve as an analytical standard for monitoring halogenated compounds in environmental samples. Its stability and defined structure make it suitable for use in chromatographic techniques to detect pollutants .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical IntermediatesPrecursor for biologically active compoundsAnticancer agents
AgrochemicalsBuilding block for insecticides and herbicidesPyrethroid-like insecticides
Material ScienceFunctional materials for electronic devicesOrganic Light Emitting Diodes (OLEDs)
Chemical ReactionsReactant or catalyst in organic synthesisCross-coupling reactions
Environmental ChemistryAnalytical standard for monitoring pollutantsDetection of halogenated compounds

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors that recognize halogenated aromatic compounds.

    Pathways Involved: The pathways affected by this compound depend on its specific application.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and properties are influenced by the synergistic effects of its substituents. Below is a comparative analysis with structurally related benzaldehyde derivatives:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Weight Key Electronic Effects
4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde Br (C4), Cl/F-phenoxy (C2) ~343.5 Strong electron-withdrawing effects from Br, Cl, F; steric hindrance from phenoxy group
4-Bromo-2-(trifluoromethoxy)benzaldehyde Br (C4), CF₃O (C2) 253.02 Electron-withdrawing CF₃O enhances reactivity in Pd-catalyzed couplings
5-Bromo-2-hydroxybenzaldehyde Br (C5), OH (C2) 201.01 Bromine and hydroxyl group enhance proteolytic activity via hydrophilic interactions
4-Bromo-2-fluorobenzaldehyde Br (C4), F (C2) 217.00 Halogen-directed regioselectivity in chromone synthesis

Key Observations :

  • Multiple halogens (Br, Cl, F) amplify electron-withdrawing effects, which may stabilize intermediates in cross-coupling reactions but reduce solubility in polar solvents .
Pd-Catalyzed Couplings :
  • 4-Bromo-2-(trifluoromethoxy)benzaldehyde () reacts with heteroarenes in Pd-catalyzed arylations to yield products in 93% yield , attributed to the electron-deficient nature of the CF₃O group .
Proteolytic Activity :
  • 5-Bromo-2-hydroxybenzaldehyde derivatives () enhance proteolytic activity of hPreP by 20–30% due to bromine’s hydrophilic interactions and the hydroxyl group’s polarity .
  • The target compound lacks a hydroxyl group but features Cl and F , which may reduce solubility and weaken interactions with proteolytic enzymes. However, its multi-halogenated structure could improve binding affinity in hydrophobic active sites.
Antimicrobial Potential :
  • Fluorinated chromones derived from 4-Bromo-2-fluorobenzaldehyde () show moderate activity against bacterial strains. The target compound’s chlorine substituent might enhance this activity by increasing lipophilicity and membrane penetration .

Biological Activity

4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C13H8BrClF O
  • Molecular Weight : 305.56 g/mol
  • CAS Number : 1272148-05-6

The biological activity of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde has not been fully elucidated. However, similar compounds have been shown to interact with various biological pathways, including:

  • Adenosine A2A Receptors : Compounds with similar structures have been reported to bind to these receptors, potentially influencing neurotransmission and inflammation.
  • Cyclooxygenase (COX) Inhibition : Some derivatives exhibit inhibitory effects on COX enzymes, suggesting anti-inflammatory properties .

Antimicrobial Activity

Research indicates that halogenated benzaldehydes can possess significant antimicrobial properties. For instance, studies have shown that compounds with bromine and fluorine substitutions can enhance antibacterial activity against various pathogens .

CompoundActivity TypeTarget PathogenIC50 (µM)
4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehydeAntibacterialE. coliNot specified
Similar derivativesAntifungalC. albicans20.5

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been demonstrated through their ability to inhibit COX enzymes. The IC50 values for some derivatives against COX-1 and COX-2 have been reported, indicating their effectiveness in reducing inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b19.45 ± 0.0742.1 ± 0.30
4d28.39 ± 0.0323.8 ± 0.20

Case Studies

  • Synthesis and Activity Evaluation : A study synthesized various derivatives of benzaldehyde and evaluated their activity against COX enzymes. The results indicated that certain substitutions significantly enhanced anti-inflammatory effects, suggesting that structural modifications can lead to improved pharmacological profiles .
  • In Vivo Studies : In vivo analysis of similar compounds demonstrated comparable anti-inflammatory effects to established drugs like celecoxib, indicating the potential for therapeutic applications in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of halogenated benzaldehydes suggests favorable absorption characteristics due to their lipophilicity, allowing for effective cellular penetration. However, specific data on the pharmacokinetics of 4-Bromo-2-(3-chloro-4-fluorophenoxy)benzaldehyde remains limited.

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